5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester
Overview
Description
5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a boronic acid moiety and a pinacol ester group, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds between two different partners .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in the synthesis of various organic compounds . The organoboron reagents, such as our compound, are crucial for this pathway as they provide the organic groups that are transferred to the palladium during the transmetalation step .
Pharmacokinetics
For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which our compound belongs, can be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled during the Suzuki–Miyaura coupling reaction to ensure optimal performance of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2-aminophenylboronic acid with pivaloyl chloride to form the pivaloylamino derivative. This intermediate is then reacted with pinacol in the presence of a suitable catalyst to yield the final ester product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted phenylboronic esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-pentynyl-1-boronic acid pinacol ester: Similar in structure but with a different functional group, leading to distinct reactivity and applications.
Phenylboronic acid pinacol ester: Lacks the chlorine and pivaloylamino groups, resulting in different chemical properties and uses.
Uniqueness
5-Chloro-2-(pivaloylamino)phenylboronic acid pinacol ester is unique due to its combination of a boronic acid moiety, a chlorine atom, and a pivaloylamino group. This unique structure provides enhanced reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYJYUOGOHTUJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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